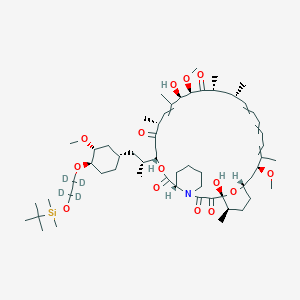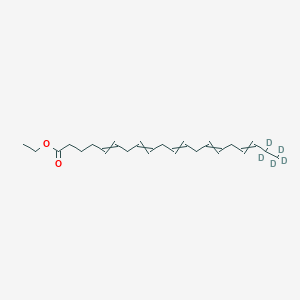
α-Keto Isovaleric Acid-13C5,d Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
α-Keto Isovaleric Acid-13C5,d Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C5H7NaO3 and its molecular weight is 144.067 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Metabolic Pathways
α-Keto isovaleric acid, especially when tagged with isotopes like 13C and deuterium (d), is a significant compound in studying and understanding metabolic pathways. It is an intermediate in the metabolism of amino acids, particularly leucine, and plays a crucial role in the Krebs cycle, providing insights into energy metabolism and anaplerotic reactions. Research utilizing isotopically labeled α-keto isovaleric acid has contributed to our understanding of amino acid metabolism, offering potential clinical applications in diagnosing metabolic disorders and enhancing metabolic engineering strategies for the production of value-added compounds in microorganisms (Bhatia & Yang, 2017).
Diagnostic Applications
The use of stable isotopes, including compounds like α-keto isovaleric acid-13C5,d sodium salt, has expanded in clinical diagnostics. These compounds are employed in breath tests, metabolic flux analysis, and the study of nutrient absorption and metabolism. Their stability and non-radioactive nature make them safe for patient use, facilitating the diagnosis of diseases such as Helicobacter pylori infections, liver function abnormalities, and malabsorption syndromes. The application of these isotopically labeled compounds in clinical research aids in the development of novel diagnostic approaches and therapeutic interventions (Halliday & Rennie, 1982).
Research on Metabolic Diseases
Stable isotopes, including this compound, are instrumental in researching metabolic diseases. By tracing the metabolic pathways of amino acids and their derivatives, scientists can explore the underlying mechanisms of diseases such as diabetes, obesity, and inborn errors of metabolism. This research is crucial for developing targeted therapies and understanding the impact of nutrition and metabolism on health and disease progression (Salehi et al., 2019).
Environmental and Biotechnological Applications
The environmental impact of compounds like this compound extends to biotechnological applications, particularly in the production of bio-based chemicals and fuels. Isotopically labeled intermediates are used to elucidate the metabolic pathways in microbial systems, enhancing the efficiency of bioprocesses. This research supports the development of sustainable technologies for producing biofuels, bioplastics, and other bioproducts, contributing to a circular economy and reducing dependence on fossil fuels (Bhatia & Yang, 2017).
Mecanismo De Acción
Target of Action
It is known that α-keto acids, in general, play a crucial role in various metabolic pathways, including the metabolism of amino acids .
Mode of Action
Α-keto acids typically undergo transamination or decarboxylation reactions within metabolic pathways . These reactions involve the transfer of an amino group from an amino acid to the keto acid or the removal of a carboxyl group, respectively .
Biochemical Pathways
2-Keto-3-methylbutyric acid-13C5 sodium salt is a short-chain keto acid and a precursor for making leucine and valine . These are essential amino acids, meaning they cannot be synthesized by the body and must be obtained through the diet. Leucine and valine are involved in protein synthesis and various metabolic processes .
Result of Action
As a precursor to leucine and valine, it contributes to protein synthesis and other metabolic processes .
Análisis Bioquímico
Biochemical Properties
α-Keto Isovaleric Acid-13C5,d Sodium Salt is a short-chain keto acid and a precursor for making leucine and valine . It is commonly used for methyl-labeling in NMR-based applications . The compound interacts with various enzymes and proteins in the body, playing a crucial role in biochemical reactions .
Cellular Effects
The specific cellular effects of this compound are not fully understood and require further research. As a precursor for leucine and valine, it likely influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. As a precursor for leucine and valine, it likely interacts with various biomolecules, potentially influencing enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented and require further investigation. Given its role as a precursor for leucine and valine, it may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented and require further investigation. Like other biochemical compounds, it is likely that its effects vary with dosage, and high doses could potentially have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its role as a precursor for leucine and valine . It likely interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented and require further investigation. Given its biochemical properties, it likely interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-documented and requires further investigation. Given its biochemical properties, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for α-Keto Isovaleric Acid-13C5,d Sodium Salt involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Sodium 13C5,d-acetate", "2-Methylbutyraldehyde", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Ethyl acetate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Sodium 13C5,d-acetate is reacted with 2-methylbutyraldehyde in the presence of sodium hydroxide to form α-Keto Isovaleric Acid-13C5,d.", "Step 2: The resulting product from step 1 is reduced using sodium borohydride in the presence of hydrochloric acid to form α-Keto Isovaleric Acid-13C5,d Sodium Borohydride.", "Step 3: The product from step 2 is then treated with hydrochloric acid to remove the borohydride ion and form α-Keto Isovaleric Acid-13C5,d.", "Step 4: The product from step 3 is extracted using ethyl acetate and washed with water to remove impurities.", "Step 5: The final product is obtained by evaporating the ethyl acetate and drying the residue with sodium chloride." ] } | |
Número CAS |
420095-74-5 |
Fórmula molecular |
C5H7NaO3 |
Peso molecular |
144.067 g/mol |
Nombre IUPAC |
sodium;3-deuterio-3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1D,4+1,5+1; |
Clave InChI |
WIQBZDCJCRFGKA-MLIDLTAPSA-M |
SMILES isomérico |
[2H][13C]([13CH3])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
SMILES canónico |
CC(C)C(=O)C(=O)[O-].[Na+] |
Sinónimos |
3-Methyl-2-oxobutanoic Acid-13C5,d Sodium Salt; Sodium 3-Methyl-2-oxobutanoate-13C5,d; Sodium 3-Methyl-2-oxobutyrate-13C5,d; Sodium Dimethylpyruvate-13C5,d; Sodium α-Ketoisovalerate-13C5,d; Sodium α-Oxoisovalerate-13C5,d; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













